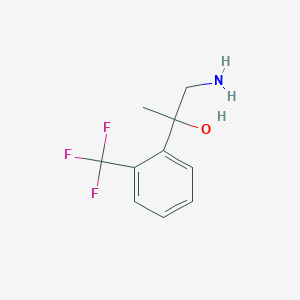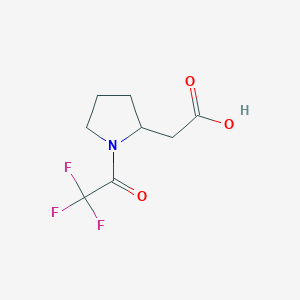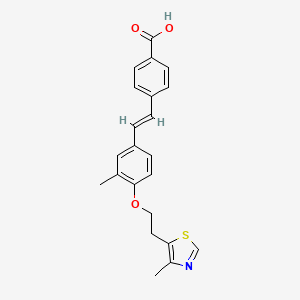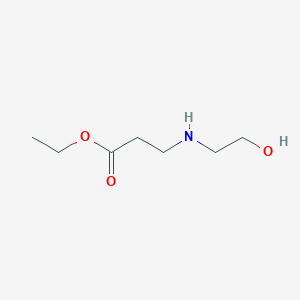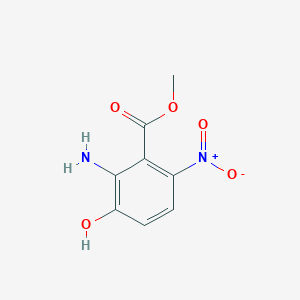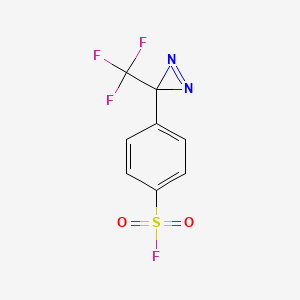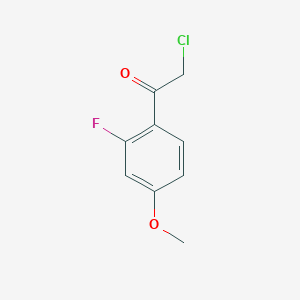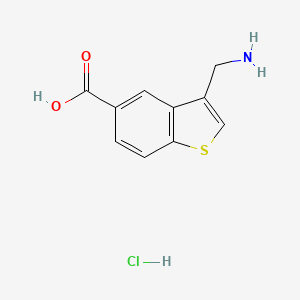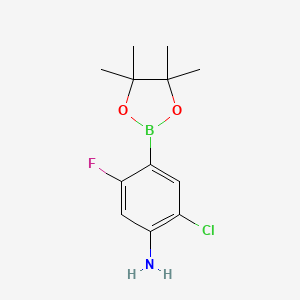
2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: is a chemical compound with the following properties:
CAS Number: 1256359-04-2
Molecular Formula: C₁₁H₁₄BClFNO₂
Molecular Weight: 257.50 g/mol
MDL Number: MFCD17926497
Vorbereitungsmethoden
Synthetic Routes:
The synthesis of this compound involves introducing the chloro and fluoro substituents onto the aniline ring. One common synthetic route is the Buchwald-Hartwig amination using a boronic acid derivative as the coupling partner. The reaction proceeds under palladium catalysis, resulting in the formation of the desired product.
Reaction Conditions:
Reagents: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, chloro- and fluoro-substituted reagents
Catalyst: Palladium catalyst (e.g., Pd(PPh₃)₄)
Base: Organic base (e.g., potassium carbonate)
Solvent: Aprotic solvent (e.g., DMF or DMSO)
Temperature: Typically at room temperature or slightly elevated
Workup: Filtration and purification
Industrial Production Methods:
Industrial-scale production may involve continuous-flow processes, optimization of reaction conditions, and efficient workup procedures to achieve high yields.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions:
Major Products: Arylated derivatives and functionalized anilines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Building block for more complex molecules.
Biology: Potential use as a fluorescent probe or labeling agent.
Medicine: Investigated for its pharmacological properties (e.g., antitumor activity).
Industry: Used in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action is context-dependent, but it likely involves interactions with cellular targets or enzymes. Further research is needed to elucidate specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
Eigenschaften
Molekularformel |
C12H16BClFNO2 |
|---|---|
Molekulargewicht |
271.52 g/mol |
IUPAC-Name |
2-chloro-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline |
InChI |
InChI=1S/C12H16BClFNO2/c1-11(2)12(3,4)18-13(17-11)7-5-8(14)10(16)6-9(7)15/h5-6H,16H2,1-4H3 |
InChI-Schlüssel |
CIGMEJWUPTURNJ-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



